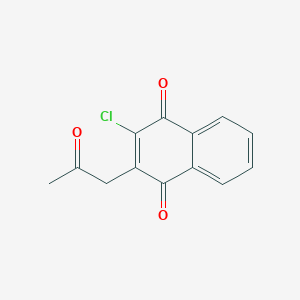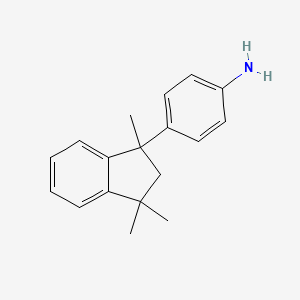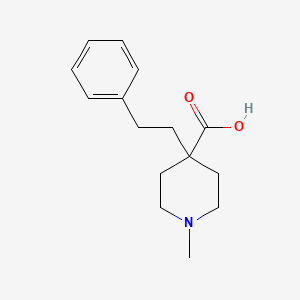
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in various scientific research fields. This compound is characterized by the presence of a chloro group and an oxopropyl group attached to the naphthalene-1,4-dione structure.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-naphthoquinone with thionyl chloride to introduce the chloro group, followed by a Friedel-Crafts acylation reaction to attach the oxopropyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex quinones, while reduction can produce hydroquinones.
科学研究应用
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s quinone structure plays a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
2-Chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione: Similar in structure but with a methoxypropyl group instead of an oxopropyl group.
2-Chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione: Contains a methoxyethylamino group instead of an oxopropyl group.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Features an isopentylamino group.
Uniqueness
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
91406-77-8 |
|---|---|
分子式 |
C13H9ClO3 |
分子量 |
248.66 g/mol |
IUPAC 名称 |
2-chloro-3-(2-oxopropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H9ClO3/c1-7(15)6-10-11(14)13(17)9-5-3-2-4-8(9)12(10)16/h2-5H,6H2,1H3 |
InChI 键 |
LOFVWQZFBLJFKP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)



![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)



![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)


